molecular formula C9H7NO6 B3013886 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66410-87-5

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No. B3013886
CAS RN: 66410-87-5
M. Wt: 225.156
InChI Key: AVKRNLXCZBBZMD-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, also known as NBDA, is a chemical compound that has been used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in water and organic solvents. NBDA is a versatile compound that can be used in the synthesis of other chemicals, as well as in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is used in the synthesis of various chemical compounds. For instance, Yin Du-lin (2007) described its use in preparing nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and related compounds through processes like esterification and etherification (Yin Du-lin, 2007).

  • Nitration Studies : Research by Cooper and Scrowston (1971) investigated the nitration of benzo[b]thiophen derivatives, highlighting the chemical reactivity and potential applications of related compounds in organic synthesis (Cooper & Scrowston, 1971).

Pharmaceutical Research

  • Antimicrobial Properties : Al-Hiari et al. (2008) and others have explored the antimicrobial properties of derivatives of this compound. These studies indicate its potential as a precursor in developing antibacterial drugs, particularly against Gram-positive strains (Al-Hiari et al., 2008).

  • Antibacterial Activity : The synthesis of 8-nitrofluoroquinolone derivatives and their evaluation for antibacterial properties has been a subject of study, highlighting the role of this compound in developing new antibacterial agents (Al-Hiari et al., 2007).

Biological Applications

  • Biofilm Inhibition : Research by Abbasi et al. (2020) on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides demonstrates the potential of derivatives in inhibiting bacterial biofilms, which is significant in addressing antibiotic resistance and infection control (Abbasi et al., 2020).

  • Photolabile Precursors : The compound has been used in the study of photolabile precursors for rapid release of carboxylic acids, indicating its relevance in biochemical and neurological studies (Papageorgiou & Corrie, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-9(12)6-3-5(10(13)14)4-7-8(6)16-2-1-15-7/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKRNLXCZBBZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

160 ml of acetic acid, 160 ml of acetic anhydride and 100 g of 1,4-benzodioxane-5-carboxylic acid were introduced into a balloon flask provided with an agitator and a thermometer. The mixture was heated and a solution of 40 ml of nitric acid in 40 ml of acetic acid was added. The mixture was agitated at 40°-45° C. and then cooled. The crystals were dried off, washed and dried. 34 g of 7-nitro-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 246° C.; yield: 27%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

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